methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a complex substitution pattern. The core 2H-chromen-2-one structure is substituted at positions 3, 4, 6, and 5. Key features include:
- Position 3: An acetoxy group (methyl ester of acetic acid).
- Position 4: A methyl group.
- Position 6: A chlorine atom.
- Position 7: A 4-bromobenzyl ether group.
Properties
Molecular Formula |
C20H16BrClO5 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
methyl 2-[7-[(4-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16BrClO5/c1-11-14-7-16(22)18(26-10-12-3-5-13(21)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
HIWGQRDPVCVDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Classical Acid-Catalyzed Protocol
Resorcinol (1,3-dihydroxybenzene) reacts with ethyl 4-chloroacetoacetate in concentrated sulfuric acid at 0–25°C for 1–24 hours. The mechanism involves acid-catalyzed cyclodehydration, yielding 7-hydroxy-4-methylcoumarin with a chloro substituent at the 4-methyl position. Modifications using 2,4-dihydroxytoluene instead of resorcinol introduce a methyl group at the 6-position, critical for subsequent chlorination. Typical conditions and outcomes are summarized below:
Nano-Catalytic Enhancements
Nano-crystalline sulfated zirconia (SZ-2) catalyzes solvent-free Pechmann reactions under microwave irradiation (250 W, 150–170°C), reducing reaction times to 0.5–5 hours with yields exceeding 85%. This method minimizes side products and enhances scalability compared to traditional acid catalysis.
Regioselective Chlorination at the 6-Position
Chlorination of 7-hydroxy-4-methylcoumarin is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. The 6-position’s reactivity is dictated by electron-donating groups ortho to the hydroxyl, facilitating electrophilic substitution.
Optimization of Chlorinating Agents
Comparative studies demonstrate SO₂Cl₂’s superiority in achieving >90% conversion under inert atmospheres, while NCS requires longer reaction times (12–18 hours) but offers better selectivity. Post-chlorination, the crude product is purified via recrystallization from ethanol-water mixtures, yielding 6-chloro-7-hydroxy-4-methylcoumarin as a white solid (mp 186–188°C).
The introduction of the 4-bromobenzyloxy group at the 7-hydroxy position proceeds via nucleophilic substitution.
Alkylation Under Basic Conditions
A suspension of 6-chloro-7-hydroxy-4-methylcoumarin in anhydrous acetone reacts with 4-bromobenzyl bromide (2 equivalents) in the presence of diisopropylethylamine (DIEA) or potassium carbonate. Refluxing for 3–5 hours ensures complete etherification, with yields ranging from 70–85%.
-
Combine 6-chloro-7-hydroxy-4-methylcoumarin (20 mmol), 4-bromobenzyl bromide (40 mmol), DIEA (40 mmol), and acetone (100 mL).
-
Reflux at 80°C for 4 hours.
-
Concentrate under reduced pressure; purify via flash chromatography (hexane:ethyl acetate = 4:1).
-
Isolate product as a pale-yellow solid (yield: 82%).
Mitsunobu Etherification for Sterically Hindered Substrates
For substrates with reduced nucleophilicity, Mitsunobu conditions employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) achieve etherification at 25°C within 2 hours. This method is less common due to higher costs but useful for sensitive intermediates.
Acetylation at the 3-Position
The final step involves acetylation of the 3-hydroxyl group using methyl acetoacetate under acidic or basic conditions.
Acylation via Acid Catalysis
Treatment with acetyl chloride in glacial acetic acid at 50°C for 6 hours installs the acetyl group, followed by esterification with methanol in sulfuric acid to yield the methyl ester. This one-pot method simplifies purification but risks over-acylation.
Stepwise Esterification
Alternatively, the 3-hydroxyl group is first acetylated using acetic anhydride in pyridine, followed by methylation with methyl iodide and silver oxide. This approach affords higher purity (≥95% by HPLC) but requires additional steps.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
Critical analytical data for intermediates and the final product include:
-
1H NMR (500 MHz, CDCl₃) : δ 2.32 (s, 3H, CH₃), 4.95 (s, 2H, OCH₂), 6.91–7.45 (m, 6H, aromatic), 7.62 (s, 1H, coumarin H-5).
-
HRMS (ESI) : m/z calcd for C₂₀H₁₇BrClO₅ [M+H]⁺: 483.9801, found: 483.9798.
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O coumarin).
Challenges and Optimization Strategies
Byproduct Formation During Chlorination
Over-chlorination at the 5- or 8-positions occurs with excess SO₂Cl₂, necessitating strict stoichiometric control (1.05 equivalents).
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromen-2-one core can undergo oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of oxidized chromen-2-one derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been investigated for its potential therapeutic effects in various biological contexts:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain chromen derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with cellular pathways are still under investigation but suggest a promising avenue for drug development against cancers such as liver carcinoma .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases. Its structural features allow it to interact with enzymes involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes that play critical roles in metabolic pathways. By binding to active sites on these enzymes, it can alter their activity, leading to downstream effects on cellular signaling pathways.
Receptor Modulation
Additionally, the compound may interact with various receptors, modulating their activity and influencing cellular responses. This receptor interaction is crucial for its potential anti-inflammatory and anticancer effects .
Material Science Applications
Beyond its medicinal properties, this compound shows promise in material science:
Development of New Materials
The unique structural characteristics of this compound allow it to be used as a building block in synthesizing materials with specific optical or electronic properties. Research into its application in organic electronics and photonic devices is ongoing, highlighting its versatility beyond traditional chemical applications.
Case Studies
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The bromobenzyl and chromen-2-one moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- In contrast, ’s compound substitutes Br at the phenoxy group, increasing steric bulk .
- Lipophilicity : The 4-bromobenzyl group in the target compound contributes to higher lipophilicity than ’s 4-fluorophenyl group, which may improve membrane permeability in biological systems .
Biological Activity
Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one derivative class. Its unique structural features contribute to its biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C20H17BrO5. The compound's structure includes a chromen-2-one core with a 4-bromobenzyl group and a methyl group, which are critical for its biological interactions. The presence of bromine and chlorine atoms enhances its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways that are crucial for cellular functions, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : It may act on receptors associated with neurotransmission or hormonal responses, influencing physiological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against A549 lung cancer cells with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- Anti-inflammatory Effects : The compound has been tested for its ability to inhibit albumin denaturation, a common assay for anti-inflammatory activity. Results indicate that it possesses considerable anti-inflammatory properties, comparable to established drugs like ibuprofen .
- Antiviral Properties : Some derivatives of chromenone compounds have demonstrated antiviral activity against hepatitis B virus (HBV), suggesting potential applications in antiviral therapy .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group modifications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl {7-[(4-chlorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate | Contains a chlorobenzyl group instead of bromobenzyl | Potentially different biological activity due to chlorine substitution |
| Methyl {7-[4-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-y}acetate | Contains a fluorobenzyl group | Fluorine substitution may enhance lipophilicity |
| Methyl {7-[4-methylbenzyl)oxy]-6-chloro -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate | Contains a methylbenzyl group | Variation in hydrophobicity and potential interaction profiles |
Case Studies and Research Findings
Several studies have highlighted the efficacy of methyl {7-[bromobenzyl)oxy]-6-chloro -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate in various therapeutic contexts:
- Cancer Cell Apoptosis : In vitro studies showed that the compound induced apoptosis in A549 cells via the mitochondrial pathway, suggesting its potential as an anticancer agent.
- Inhibition of Viral Replication : Research indicated that derivatives of this compound exhibited significant inhibition of HBV replication in HepG2 cells, outperforming some existing antiviral agents .
- Mechanistic Insights : Studies employing docking simulations have provided insights into the binding affinities of the compound towards specific targets, indicating strong interactions with proteins involved in cancer progression and inflammation .
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construct the coumarin core via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.
- Step 2: Introduce the 4-bromobenzyloxy group at position 7 using nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, depending on the reactivity of the hydroxyl group.
- Step 3: Install the methyl acetate moiety at position 3 via esterification or alkylation, ensuring temperature control (e.g., 60–80°C) and catalysts like DMAP or H₂SO₄ .
Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Basic: Which spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR (¹H/¹³C): Assign signals for the coumarin backbone (e.g., δ 6.2–6.5 ppm for H-5), 4-bromobenzyl group (δ 5.1 ppm for OCH₂), and methyl acetate (δ 3.7 ppm for OCH₃).
- IR: Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and lactone (C=O) at ~1650 cm⁻¹.
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., coumarin ring planarity) .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Assay Variability: Standardize cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum concentration, incubation time).
- Compound Purity: Use orthogonal methods (HPLC, DSC) to exclude impurities >98% .
- Mechanistic Studies: Employ surface plasmon resonance (SPR) to quantify target binding affinity (KD) and isothermal titration calorimetry (ITC) to assess thermodynamic parameters .
Advanced: What experimental designs are optimal for evaluating enzyme inhibition?
Answer:
- Kinetic Assays: Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations.
- IC₅₀ Determination: Perform dose-response curves (0.1–100 µM) in triplicate, using fluorogenic substrates (e.g., coumarin-based probes) for real-time monitoring .
- Molecular Docking: Compare binding poses with co-crystallized inhibitors (e.g., PDB entries) to rationalize selectivity .
Basic: What are best practices for handling and storage?
Answer:
- Storage: Keep in airtight, light-resistant containers at –20°C to prevent ester hydrolysis. Desiccate to avoid moisture absorption.
- Handling: Use PPE (nitrile gloves, goggles) and work in a fume hood to minimize inhalation of fine particles .
Advanced: How to design stability studies under varying environmental conditions?
Answer:
- Thermal Stability: Use DSC/TGA to determine decomposition onset (~200–250°C) and identify degradation products via LC-MS .
- Photostability: Expose to UV light (λ = 254 nm) for 24–72 hours; monitor changes via UV-Vis spectroscopy (λmax shifts indicate structural alterations) .
Advanced: What methodologies assess environmental fate and ecotoxicity?
Answer:
- Biodegradation: Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days.
- Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (EC₅₀) at 0.1–10 mg/L .
- Soil Adsorption: Calculate log Kow (octanol-water partition coefficient) via shake-flask method .
Basic: Which structural analogs have demonstrated bioactivity?
Answer:
Advanced: How to resolve spectral discrepancies during structure elucidation?
Answer:
- Dynamic NMR: Identify rotational barriers in the 4-bromobenzyl group (e.g., coalescence temperature analysis).
- Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Advanced: What strategies optimize yield in multi-step synthesis?
Answer:
- Stepwise Optimization: Use DoE (Design of Experiments) to vary reaction parameters (e.g., solvent polarity, catalyst loading).
- Intermediate Purification: Employ flash chromatography (hexane:EtOAc gradients) after each step to remove side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
